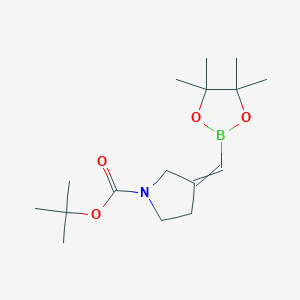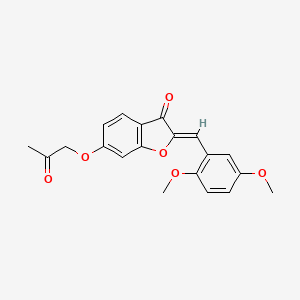
(S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis, particularly for amines . The presence of the Boc group suggests that this compound could be an intermediate in the synthesis of more complex molecules .
Molecular Structure Analysis
The compound has a carboxylic acid group, an amine group, and a ketone group. The stereochemistry is indicated by the (S) prefix, which means that the compound is a single enantiomer .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions to reveal the free amine . The carboxylic acid group can react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, Boc-protected amino acids are solid at room temperature . The compound is likely to be soluble in organic solvents due to the presence of the Boc group .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Novel thiadiazolotriazin-4-ones were synthesized using a compound structurally similar to (S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid, exhibiting moderate mosquito-larvicidal and antibacterial activities. These findings suggest potential applications in developing drugs against bacterial pathogens and malaria vectors (Castelino et al., 2014).
Chemical Synthesis and Peptide Modification
- A water-soluble agent for the t-butoxycarbonylation of amines was developed, showcasing a fast and efficient method to produce BOC = amino-acids, which are crucial intermediates in peptide synthesis (Guibe-jampel & Wakselman, 1971).
- Research on functionalized amino acid derivatives highlighted their potential as pharmacophores for anticancer agents. Certain derivatives showed significant cytotoxicity against human cancer cell lines, indicating a promising avenue for anticancer drug design (Kumar et al., 2009).
Advanced Materials and Catalysis
- Unnatural amino acid derivatives have been synthesized to mimic tripeptide β-strand structures, forming β-sheet-like hydrogen-bonded dimers. Such structures have applications in developing novel biomaterials and enhancing our understanding of protein folding and structure (Nowick et al., 2000).
- Tert-butyl esters of N-protected amino acids have been synthesized using tert-butyl bromide, presenting a facile method for the preparation of key intermediates in peptide and medicinal chemistry (Chevallet et al., 1993).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)12-7(9(15)16)6-8(14)13(4)5/h7H,6H2,1-5H3,(H,12,17)(H,15,16)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVCRAUZUATQRQ-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2844291.png)
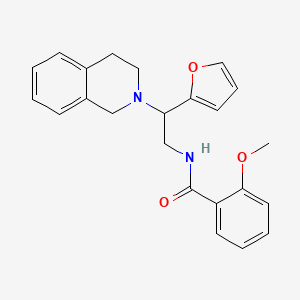
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide](/img/no-structure.png)
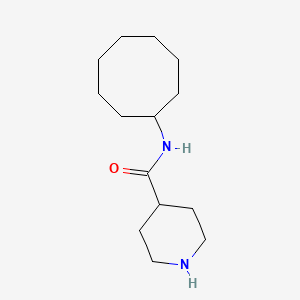
![N-butyl-2-[8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-methylacetamide](/img/structure/B2844298.png)
![(2,5-Dimethylpyrazol-3-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2844299.png)
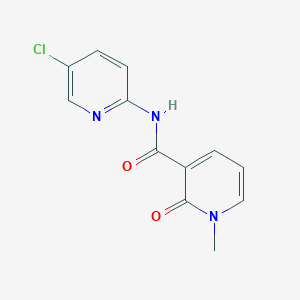
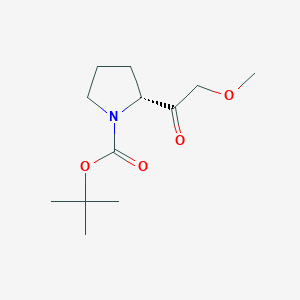

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844307.png)
